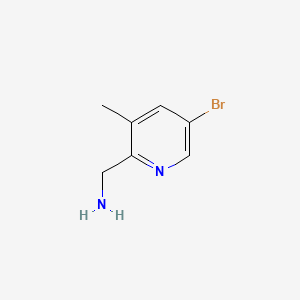

(5-Bromo-3-methylpyridin-2-yl)methanamine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The utility of the pyridine nucleus in organic synthesis is multifaceted. The nitrogen atom imparts a dipole moment and a site of basicity, influencing the molecule's reactivity and physical properties. This nitrogen can act as a hydrogen bond acceptor, a crucial interaction in biological systems, which can enhance the pharmacokinetic profile of drug candidates. Furthermore, the pyridine ring can be readily functionalized at various positions through a range of reactions, including electrophilic and nucleophilic substitutions, lithiation, and transition metal-catalyzed cross-coupling reactions. This versatility allows chemists to construct a diverse library of molecules with fine-tuned electronic and steric properties. The prevalence of the pyridine motif in over 60 FDA-approved drugs underscores its profound impact on medicinal chemistry, with applications spanning a wide therapeutic spectrum, including anticancer, antibacterial, and anti-inflammatory agents.

Overview of Aminomethyl Pyridine Derivatives as Versatile Synthetic Intermediates

Aminomethyl pyridines, a subclass of pyridine derivatives, are characterized by an aminomethyl group (-CH₂NH₂) attached to the pyridine ring. This functional group introduces a primary amine, a potent nucleophile, and a flexible linker, making these compounds highly valuable as synthetic intermediates. The primary amine can readily participate in a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. The aminomethyl group's flexibility allows for the precise spatial orientation of substituents, a critical factor in the design of molecules that interact with specific biological targets. The synthesis of aminomethyl pyridines can be achieved through several routes, including the reduction of cyanopyridines or pyridyl amides, and the direct aminomethylation of the pyridine ring, although the latter can present challenges due to the electron-deficient nature of the pyridine nucleus.

Research Trajectory and Importance of (5-Bromo-3-methylpyridin-2-yl)methanamine in Advanced Synthesis

(5-Bromo-3-methylpyridin-2-yl)methanamine, with its specific substitution pattern, represents a strategically designed building block for advanced synthesis. The molecule incorporates several key features that make it a valuable intermediate:

The Bromine Atom: Located at the 5-position, the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, facilitating the construction of complex molecular frameworks.

The Aminomethyl Group: As discussed previously, the primary amine at the 2-position provides a key point for further elaboration, enabling the formation of amides, sulfonamides, and other nitrogen-containing functionalities.

The strategic placement of these functional groups allows for a high degree of control over subsequent synthetic transformations. For instance, the bromine atom can be selectively coupled under conditions that leave the aminomethyl group intact, and vice versa. This orthogonality is highly desirable in multi-step syntheses.

While specific, publicly available research detailing the extensive use of (5-Bromo-3-methylpyridin-2-yl)methanamine is not widespread, its availability from numerous chemical suppliers as a research chemical or building block strongly suggests its utility in proprietary drug discovery and development programs. Its structural motifs are found in various patented compounds, indicating its role as a key intermediate in the synthesis of novel therapeutic agents. For example, related structures such as 2-amino-5-bromo-3-hydroxypyridine have been identified as crucial intermediates in the synthesis of the anticancer drug lorlatinib google.com. The synthesis of novel pyridine-based derivatives from the related precursor 5-bromo-2-methylpyridin-3-amine (B1289001) has also been reported, highlighting the importance of this substitution pattern in medicinal chemistry research mdpi.com. The commercial availability of (5-Bromo-3-methylpyridin-2-yl)methanamine facilitates its use in the exploration of new chemical space and the development of next-generation pharmaceuticals and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-3-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNJSNPCLGHQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694181 | |

| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-53-3 | |

| Record name | 5-Bromo-3-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Methylpyridin 2 Yl Methanamine

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis of (5-Bromo-3-methylpyridin-2-yl)methanamine reveals several logical bond disconnections that point to plausible starting materials and synthetic strategies. The primary disconnections are typically made at the C-C and C-N bonds connecting the aminomethyl group to the pyridine (B92270) ring, as well as the C-Br bond.

Disconnection of the Aminomethyl Group: A C-N bond disconnection of the primary amine suggests a precursor like 2-(bromomethyl)-5-bromo-3-methylpyridine, which can be aminated. A C-C bond disconnection between the methylene (B1212753) carbon and the pyridine ring points towards precursors such as 5-bromo-3-methylpicolinonitrile (B176418) (for reduction) or 5-bromo-3-methylpicolinaldehyde (for reductive amination).

Disconnection of the Bromo Group: Breaking the C-Br bond suggests a precursor like (3-methylpyridin-2-yl)methanamine, which would require regioselective bromination at the 5-position.

Based on these disconnections, several key precursors can be identified for the synthesis of the target molecule. These include:

Substituted picolines like 5-bromo-2,3-dimethylpyridine.

Picolinonitriles or picolinaldehydes, such as 5-bromo-3-methylpicolinonitrile or 5-bromo-3-methylpicolinaldehyde.

Aminopyridines like 5-bromo-2-methylpyridin-3-amine (B1289001) or 2-amino-3-methylpyridine. nih.govmedchemexpress.com

Direct Synthesis Routes to the Pyridinylmethanamine Core

Direct synthesis routes focus on constructing the pyridinylmethanamine core from precursors that already contain the substituted pyridine ring.

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing (5-Bromo-3-methylpyridin-2-yl)methanamine, this strategy involves the reaction of 5-bromo-3-methylpicolinaldehyde with an ammonia (B1221849) source, followed by in-situ reduction of the resulting imine intermediate. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine. thermofishersci.in

The reaction proceeds in two main steps:

Formation of an imine from the reaction of the aldehyde with ammonia or an ammonium (B1175870) salt (e.g., ammonium chloride).

Reduction of the imine to the corresponding primary amine using a suitable reducing agent.

A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. masterorganicchemistry.comorganic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) is a common choice, although more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over palladium or nickel catalysts is another effective method. wikipedia.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temp. | Can also reduce the starting aldehyde if not controlled. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over carbonyls; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE) | Mild and selective; a common choice for sensitive substrates. masterorganicchemistry.com |

Alternative strategies involve forming the aminomethyl group through alkylation and amination steps. One common pathway starts with the functionalization of a methyl group at the 2-position of the pyridine ring. For instance, starting with 5-bromo-2,3-dimethylpyridine, the 2-methyl group can be selectively halogenated using a radical initiator (e.g., N-bromosuccinimide with AIBN) to form 2-(bromomethyl)-5-bromo-3-methylpyridine.

This key intermediate can then be converted to the target amine through several methods:

Direct Amination: Reaction with ammonia can provide the primary amine, although this can sometimes lead to over-alkylation, forming secondary and tertiary amines.

Gabriel Synthesis: This classic method involves alkylation of potassium phthalimide (B116566) with the bromomethyl intermediate, followed by hydrazinolysis to release the primary amine. This approach cleanly provides the primary amine and avoids over-alkylation.

Azide (B81097) Reduction: The bromomethyl compound can be converted to an azide by reaction with sodium azide, followed by reduction to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Another approach starts from a nitrile. For example, 5-bromo-3-methylpicolinonitrile can be reduced to (5-Bromo-3-methylpyridin-2-yl)methanamine. The nitrile itself can be prepared from a corresponding halogenated precursor (e.g., 2-bromo-5-bromo-3-methylpyridine) via nucleophilic substitution with a cyanide salt. The reduction of the nitrile is typically accomplished with strong reducing agents like LiAlH₄ or through catalytic hydrogenation.

Regioselective Bromination of Pyridine Precursors

Introducing the bromine atom at the C-5 position with high regioselectivity is a critical step in many synthetic routes. The strategy depends on the chosen precursor and the directing effects of the substituents already present on the pyridine ring.

If the synthesis starts with an unbrominated precursor like (3-methylpyridin-2-yl)methanamine, a direct electrophilic bromination is required. The outcome of such a reaction is governed by the electronic properties of the aminomethyl and methyl groups. Both are activating, ortho-, para-directing groups. However, the amino group's directing effect is significantly stronger. To achieve bromination at the 5-position (para to the aminomethyl group), careful selection of the brominating agent and reaction conditions is necessary. Reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of activated heterocyclic rings. mdpi.comijssst.info Reaction conditions, such as the presence or absence of acid, can significantly influence the regiochemical outcome by altering the activation state of the pyridine ring. nih.gov

An alternative, highly regioselective method involves the Sandmeyer reaction. This route can start from 5-amino-2-methylpyridine. The amino group at C-5 is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium (e.g., HBr). google.com The subsequent reaction of this diazonium salt with a bromine source, such as copper(I) bromide, cleanly introduces the bromine atom at the 5-position. This intermediate, 5-bromo-2-methylpyridine, can then be further functionalized at the 2-position to build the aminomethyl group. Photocatalytic bromination has also emerged as a method for functionalizing pyridine rings under mild conditions. google.com

Multicomponent and Convergent Synthetic Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient approach to complex molecules. nih.govresearchgate.net While a specific MCR for the direct synthesis of (5-Bromo-3-methylpyridin-2-yl)methanamine is not prominently reported, established pyridine syntheses like the Hantzsch synthesis or Bohlmann-Rahtz synthesis could theoretically be adapted. researchgate.netnih.gov Such a strategy would involve the condensation of an aldehyde, a β-dicarbonyl compound, and an ammonia source to assemble the pyridine ring. conicet.gov.arresearchgate.net Incorporating appropriately substituted building blocks could potentially lead to a highly functionalized pyridine that is a late-stage precursor to the target molecule.

Catalytic Methods in the Synthesis of Pyridine Derivatives

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. numberanalytics.com The synthesis of functionalized pyridines has significantly benefited from advancements in transition-metal catalysis. researchgate.netnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, are invaluable for functionalizing pyridine rings. mdpi.com For instance, a di-halopyridine precursor could be selectively functionalized at one position via a Suzuki coupling with an appropriate boronic acid, leaving the other halogen for subsequent manipulation. A study demonstrated the use of a palladium-catalyzed Suzuki cross-coupling reaction on 5-bromo-2-methylpyridin-3-amine to synthesize a series of novel pyridine derivatives. mdpi.com

C-H Functionalization: Direct C-H activation and functionalization have emerged as a powerful tool for modifying pyridine rings without the need for pre-functionalized starting materials. nih.gov Transition metal catalysts (e.g., based on iridium, rhodium, or palladium) can selectively activate a specific C-H bond on the pyridine ring, allowing for the introduction of alkyl, aryl, or other functional groups. nih.gov

Catalytic Cyclizations: Transition metals can also catalyze the cyclization of acyclic precursors to form the pyridine ring itself. For example, the Bönnemann cyclization involves the [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne, catalyzed by a cobalt complex, to form a substituted pyridine. numberanalytics.com Such methods provide access to diverse pyridine structures that might be difficult to obtain through classical condensation reactions.

These catalytic approaches offer elegant and efficient pathways to the substituted pyridine core of (5-Bromo-3-methylpyridin-2-yl)methanamine, often proceeding with high selectivity and functional group tolerance.

Sustainable Synthesis Approaches and Process Optimization

The growing emphasis on environmental responsibility in chemical manufacturing has spurred research into sustainable synthesis methodologies for complex molecules like (5-Bromo-3-methylpyridin-2-yl)methanamine. The principles of green chemistry and rigorous process optimization are central to developing economically viable and ecologically sound production routes. These strategies aim to minimize waste, reduce energy consumption, utilize renewable resources, and avoid hazardous substances.

Modern synthetic chemistry seeks to move beyond traditional, often inefficient, methods towards more elegant and sustainable solutions. For the synthesis of (5-Bromo-3-methylpyridin-2-yl)methanamine, this involves a critical evaluation of each synthetic step, from the selection of starting materials to the final purification processes. Key areas of focus include the use of catalytic rather than stoichiometric reagents, the selection of environmentally benign solvents, and the optimization of reaction conditions to maximize yield and minimize by-product formation.

Research into process optimization for the synthesis of related pyridine derivatives has highlighted several critical parameters that can be fine-tuned to improve sustainability. These include the choice of catalyst, reaction temperature, solvent, and pressure. For instance, the use of highly active and selective catalysts, such as palladium on carbon (Pd/C), can significantly improve reaction efficiency and reduce the required catalyst loading. Furthermore, the selection of recyclable solvents or the implementation of solvent-free reaction conditions can dramatically reduce the environmental footprint of the synthesis.

The following data tables summarize key research findings and parameters for the optimization of synthetic steps relevant to the production of (5-Bromo-3-methylpyridin-2-yl)methanamine, based on analogous transformations.

Table 1: Catalyst and Solvent Effects on Nitrile Reduction

| Catalyst | Solvent System | Temperature (°C) | Pressure (bar) | Observations |

| Palladium on Carbon (Pd/C) | Methanol | 15-40 | 1-5 | Good selectivity for the amino group; mild conditions reduce energy consumption. |

| Raney Nickel | Ethanol/Ammonia | 50-80 | 10-20 | Higher temperatures and pressures may be required; potential for over-reduction if not controlled. |

| Rhodium on Alumina | Tetrahydrofuran | 25-50 | 5-10 | High activity, but catalyst cost can be a factor for large-scale production. |

| Copper-based catalysts | Formic Acid (as hydrogen donor) | 140-160 | N/A | Represents a transfer hydrogenation approach, avoiding the need for high-pressure hydrogen gas. mdpi.com |

Table 2: Optimization of Reaction Conditions for Precursor Synthesis

| Reaction Step | Parameter | Optimized Condition | Benefit |

| Bromination | Reagent | N-Bromosuccinimide (NBS) | Higher selectivity and less hazardous than liquid bromine. |

| Solvent | Acetic Acid | Can facilitate electrophilic substitution and is often recyclable. | |

| Nitration | Acid Mixture | H₂SO₄/HNO₃ | Controlled addition at low temperatures (0-10 °C) improves regioselectivity and safety. |

| Diazotization | Temperature | -10 to 5 °C | Crucial for the stability of the diazonium salt intermediate, preventing decomposition and side reactions. |

By systematically applying these sustainable principles and process optimization strategies, the synthesis of (5-Bromo-3-methylpyridin-2-yl)methanamine can be made more efficient, cost-effective, and environmentally friendly. The continuous development of novel catalytic systems and greener reaction media will further contribute to the sustainability of producing this and other valuable chemical intermediates.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 3 Methylpyridin 2 Yl Methanamine

Transformations Involving the Primary Amine Group

The primary amine group attached to the methylene (B1212753) linker at the 2-position of the pyridine (B92270) ring is a potent nucleophile, making it a key site for various derivatization strategies.

The primary amine of (5-Bromo-3-methylpyridin-2-yl)methanamine readily undergoes acylation and sulfonylation upon reaction with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. For instance, the acylation of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) in the presence of sulfuric acid yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This demonstrates the amine's capacity to form stable amide bonds. Similarly, reaction with sulfonyl chlorides would yield the corresponding sulfonamides. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product Class | Example Product Name |

|---|---|---|

| Acetyl chloride | Amide | N-((5-Bromo-3-methylpyridin-2-yl)methyl)acetamide |

| Benzoyl chloride | Amide | N-((5-Bromo-3-methylpyridin-2-yl)methyl)benzamide |

| Acetic anhydride | Amide | N-((5-Bromo-3-methylpyridin-2-yl)methyl)acetamide |

| Methanesulfonyl chloride | Sulfonamide | N-((5-Bromo-3-methylpyridin-2-yl)methyl)methanesulfonamide |

The nucleophilic primary amine can be alkylated by various alkylating agents, such as alkyl halides or sulfates, to yield secondary and tertiary amines. Direct alkylation can sometimes lead to overalkylation, yielding a mixture of products.

A more controlled method for mono-alkylation is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or Schiff base through the condensation of the primary amine with an aldehyde or ketone. The resulting C=N double bond is then selectively reduced in situ to form the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly versatile and allows for the introduction of a wide array of substituents.

Table 2: Reductive Alkylation of (5-Bromo-3-methylpyridin-2-yl)methanamine

| Carbonyl Compound | Reducing Agent | Product Name |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | (5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine |

| Acetone | Sodium cyanoborohydride | (5-Bromo-3-methylpyridin-2-yl)-N-isopropylmethanamine |

| Benzaldehyde | Sodium borohydride | N-Benzyl-1-(5-bromo-3-methylpyridin-2-yl)methanamine |

The primary amine of (5-Bromo-3-methylpyridin-2-yl)methanamine can participate in condensation reactions with bifunctional reagents to construct larger, often heterocyclic, systems. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of various heterocyclic structures. These reactions capitalize on the nucleophilicity of the amine to attack carbonyl carbons, followed by intramolecular cyclization and dehydration. The synthesis of benzofuran-based heterocycles often involves the condensation of an amine with various electrophilic partners, followed by cyclization to form thiazole (B1198619) or thiadiazole rings. sciepub.com

The reaction of (5-Bromo-3-methylpyridin-2-yl)methanamine with aldehydes or ketones under dehydrating conditions affords the corresponding imines (Schiff bases). redalyc.org This condensation is typically reversible and is often catalyzed by an acid or base. The formation of the imine functional group is a crucial step in the synthesis of many complex molecules and heterocyclic systems. mdpi.com For example, imines can act as intermediates that subsequently undergo intramolecular cyclization or react with other reagents to form rings. Nitrogen-containing heterocycles, such as pyrazoles and pyrroles, can be synthesized through condensation and cyclization pathways starting from primary amines. mdpi.com

Table 3: Imine Formation from (5-Bromo-3-methylpyridin-2-yl)methanamine

| Aldehyde/Ketone | Product Name |

|---|---|

| Benzaldehyde | (E)-N-Benzylidene-1-(5-bromo-3-methylpyridin-2-yl)methanamine |

| 4-Methoxybenzaldehyde | (E)-N-(4-Methoxybenzylidene)-1-(5-bromo-3-methylpyridin-2-yl)methanamine |

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, enabling reactions such as N-oxidation and N-alkylation.

The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The synthesis of the closely related 5-Bromo-2-methylpyridine N-oxide is well-documented. bldpharm.comresearchgate.net The resulting N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions and modifying its biological activity.

N-alkylation occurs when the pyridine nitrogen attacks an alkyl halide or another electrophilic alkylating agent, resulting in the formation of a quaternary pyridinium (B92312) salt. This reaction introduces a permanent positive charge on the nitrogen atom, significantly changing the molecule's solubility and electronic characteristics.

Table 4: Reactions at the Pyridine Nitrogen

| Reagent | Reaction Type | Product Name |

|---|---|---|

| m-CPBA | N-Oxidation | 2-(Aminomethyl)-5-bromo-3-methylpyridine 1-oxide |

| Methyl iodide | N-Alkylation | 2-(Aminomethyl)-5-bromo-1,3-dimethylpyridin-1-ium iodide |

Coordination Chemistry and Ligand Formation

(5-Bromo-3-methylpyridin-2-yl)methanamine possesses two key donor sites for metal coordination: the nitrogen atom of the pyridine ring and the nitrogen atom of the exocyclic aminomethyl group. This arrangement allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This chelating behavior is a well-established coordination mode for related 2-aminopyridine (B139424) and 2-aminomethylpyridine derivatives. pvpcollegepatoda.org

The coordination of 2-aminopyridine (2-ampy) and its derivatives to transition metals has been extensively studied. While 2-ampy can coordinate as a monodentate ligand through its pyridine nitrogen, it is also capable of forming chelates via both the pyridine and the exocyclic amino nitrogen atoms. pvpcollegepatoda.org Similarly, complexes of 2-aminomethylpyridine (ampy) with metals like Nickel(II) have been synthesized and characterized, demonstrating its role as a bidentate ligand. researchgate.netresearchgate.net The formation of these stable chelate structures is a significant driving force in the coordination chemistry of such molecules.

In the case of (5-Bromo-3-methylpyridin-2-yl)methanamine, the pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to a metal ion. The nitrogen of the aminomethyl group also donates its lone pair, completing the chelate ring. The substituents on the pyridine ring, namely the bromo and methyl groups, can influence the electronic properties of the pyridine nitrogen and, consequently, the stability and reactivity of the resulting metal complexes. The electron-donating methyl group may slightly increase the basicity of the pyridine nitrogen, potentially enhancing its coordinating ability.

The coordination of such ligands can lead to the formation of various metal complexes with different geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion, its oxidation state, and the presence of other ligands. mdpi.comnih.gov For instance, amino-pyridine iron(II) complexes have been synthesized and shown to favor a high-spin state. nsf.gov The specific coordination geometry and the nature of the metal-ligand bonds are crucial in determining the physical and chemical properties of the resulting complexes, including their magnetic and spectroscopic characteristics.

Palladium-Catalyzed and Other Cross-Coupling Reactions of the Bromo Substituent

The bromo substituent at the 5-position of the pyridine ring in (5-Bromo-3-methylpyridin-2-yl)methanamine is a versatile handle for a variety of palladium-catalyzed and other cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the derivatization of the pyridine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. A study on the closely related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated its successful participation in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com This indicates that (5-Bromo-3-methylpyridin-2-yl)methanamine would likely undergo similar transformations to generate 5-aryl-3-methylpyridin-2-yl)methanamine derivatives.

The reaction typically employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate or potassium phosphate. mdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups. The electronic nature of the substituents on the arylboronic acid has been shown to have no significant effect on the reaction rates or yields in similar systems. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Base | Solvent | Temperature | Reactant | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | 5-bromo-2-methylpyridin-3-amine | mdpi.com |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is a valuable tool for the synthesis of alkynyl-substituted pyridines. While no specific examples with (5-Bromo-3-methylpyridin-2-yl)methanamine are available, the reactivity of other bromopyridines in Sonogashira couplings suggests its feasibility. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the introduction of a variety of amino groups at the 5-position of the pyridine ring of (5-Bromo-3-methylpyridin-2-yl)methanamine. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide. researchgate.net The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible amines. acsgcipr.org

Table 2: Common Catalysts and Ligands for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Common Bases | Reference |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | LiHMDS | nih.gov |

| Pd(OAc)₂ | BINAP | NaOtBu | wikipedia.org |

Other Cross-Coupling Reactions (e.g., Negishi, Stille)

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, and it is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org Bromopyridines are known to be effective substrates in Negishi couplings, although they can be less reactive than the corresponding iodides. rsc.orgorgsyn.org The reaction shows good functional group tolerance. orgsyn.org

The Stille reaction utilizes an organotin compound and an organic halide in the presence of a palladium catalyst. wikipedia.org This reaction is also widely used for the synthesis of complex organic molecules. organic-chemistry.org The functionalization of 5,5′-dibromo-2,2′-bipyridine via Stille couplings has been reported, demonstrating the utility of this reaction for derivatizing brominated pyridine systems. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. masterorganicchemistry.com

The pyridine ring is inherently electron-deficient compared to benzene, which can facilitate nucleophilic attack. However, the reactivity is highly dependent on the position of the leaving group and the nature of other substituents on the ring. In the case of (5-Bromo-3-methylpyridin-2-yl)methanamine, the pyridine ring is substituted with two electron-donating groups: a methyl group and an aminomethyl group. These groups increase the electron density on the pyridine ring, making it less susceptible to nucleophilic attack. Therefore, SNAr reactions on this substrate are expected to be challenging.

For SNAr to proceed on a pyridine ring, strong activation by electron-withdrawing groups is typically required. baranlab.org The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I. nih.gov In some activated systems, such as 5-bromo-1,2,3-triazines, SNAr with phenols has been achieved under relatively mild conditions. organic-chemistry.orgnih.gov However, the presence of the electron-donating substituents in (5-Bromo-3-methylpyridin-2-yl)methanamine would likely necessitate harsh reaction conditions for SNAr to occur, if at all. In many cases, for electron-rich haloarenes, palladium-catalyzed cross-coupling reactions are the preferred method for functionalization over SNAr. nih.gov

Radical Reactions and Functionalization

The functionalization of pyridine scaffolds through radical reactions represents a powerful tool in modern synthetic chemistry, allowing for the introduction of a wide array of substituents under mild conditions. For a molecule such as (5-Bromo-3-methylpyridin-2-yl)methanamine, radical reactions can be strategically employed to modify the pyridine core, leveraging the inherent reactivity of the C-Br bond and the potential for C-H activation.

One prominent strategy involves the generation of a pyridyl radical through the selective single-electron reduction of the carbon-bromine bond. This can be achieved using photoredox catalysis, a method that has proven effective for the alkylation of halopyridines. nih.gov In a typical scenario, a photocatalyst, upon excitation with visible light, would reduce the bromopyridine moiety to a radical anion. This intermediate would then rapidly undergo mesolytic cleavage of the C-Br bond to generate the corresponding pyridyl radical. This radical species is a versatile intermediate that can participate in various C-C and C-heteroatom bond-forming reactions.

For instance, the generated pyridyl radical can undergo anti-Markovnikov addition to functionalized alkenes and alkynes. nih.gov This process, often mediated by a hydrogen atom transfer (HAT) catalyst, allows for the introduction of alkyl and vinyl groups at the 5-position of the pyridine ring. The reaction is tolerant of various functional groups, which is a significant advantage when working with a multifunctional molecule like (5-Bromo-3-methylpyridin-2-yl)methanamine.

Another potential avenue for radical functionalization involves pyridine-boryl radicals. These species can be generated in situ and have been shown to mediate C-H activation of inactivated alkanes for the synthesis of internal alkynes. researchgate.net While this specific application might be challenging for the target molecule, the underlying principle of using a radical initiator to achieve C-H functionalization could be explored for derivatization at other positions on the pyridine ring, provided appropriate directing groups and reaction conditions are employed.

The table below illustrates potential radical functionalization reactions of (5-Bromo-3-methylpyridin-2-yl)methanamine based on established methodologies for halopyridines.

| Reaction Type | Reagents and Conditions | Potential Product | Key Features |

| Photoredox Alkylation | Alkene, [Ir(ppy)2(dtbbpy)]PF6, Sacrificial Reductant, Light | 5-Alkyl-3-methylpyridin-2-yl)methanamine | Mild conditions, anti-Markovnikov addition. nih.gov |

| Pyridine-Boryl Radical Mediated C-H Alkynylation | B2pin2, Radical Initiator, Alkyne Source | Functionalized (5-Bromo-3-methylpyridin-2-yl)methanamine | Potential for C-H functionalization. researchgate.net |

| Radical Hydroarylation | Functionalized Olefin, Photocatalyst | 5-Substituted-(3-methylpyridin-2-yl)methanamine | Tolerates various functional groups. nih.gov |

It is important to note that the aminomethyl group at the 2-position and the methyl group at the 3-position can influence the electronic properties and steric environment of the pyridine ring, which in turn will affect the reactivity and selectivity of these radical reactions.

Selectivity Considerations (Chemo-, Regio-, Stereoselectivity)

When subjecting a multifunctional compound like (5-Bromo-3-methylpyridin-2-yl)methanamine to derivatization reactions, selectivity is a paramount concern. The presence of a bromine atom, a primary amine, a methyl group, and the pyridine nitrogen offers multiple potential sites for reaction, necessitating careful control over reaction conditions to achieve the desired outcome.

Chemoselectivity: The primary challenge in the functionalization of this molecule is achieving chemoselectivity between the reactive sites. For instance, in radical reactions targeting the C-Br bond, it is crucial to employ conditions that favor single-electron reduction of the bromopyridine over potential side reactions involving the aminomethyl group. The use of photoredox catalysis is advantageous in this regard, as it can be tuned to selectively activate the C-Br bond. nih.gov In non-radical reactions, such as N-oxidation, the aliphatic amine is generally more basic and nucleophilic than the pyridine nitrogen. To achieve selective N-oxidation of the pyridine ring, an in situ protonation strategy can be employed, where a Brønsted acid protonates the more basic aliphatic amine, rendering it less reactive towards electrophilic oxidants. nih.gov

Regioselectivity: In reactions involving the pyridine ring, the directing effects of the existing substituents play a crucial role in determining the regioselectivity. The aminomethyl group at the 2-position and the methyl group at the 3-position are both electron-donating groups, which tend to activate the pyridine ring towards electrophilic substitution. However, pyridine itself is an electron-deficient heterocycle, making electrophilic aromatic substitution challenging. youtube.comyoutube.com When such reactions do occur, substitution is generally directed to the 3- and 5-positions. In the case of (5-Bromo-3-methylpyridin-2-yl)methanamine, the 5-position is already occupied by a bromine atom. Therefore, any further electrophilic substitution would likely be directed to other available positions, with the precise outcome depending on the interplay of electronic and steric factors.

In the context of radical reactions initiated by the cleavage of the C-Br bond, the regioselectivity is inherently controlled, as the new functional group is introduced at the site of the original bromine atom (the 5-position).

Stereoselectivity: For reactions involving the aminomethyl side chain or the introduction of new chiral centers, stereoselectivity becomes a key consideration. While the provided information does not detail specific stereoselective reactions for this molecule, any transformation that generates a new stereocenter would require the use of chiral reagents, catalysts, or auxiliaries to control the stereochemical outcome. For instance, if the aminomethyl group were to participate in a Mannich-type reaction, the approach of the electrophile could potentially be influenced by the adjacent methyl group, leading to diastereoselectivity. frontiersin.org However, without specific experimental data, any discussion of stereoselectivity remains speculative.

The following table summarizes the key selectivity considerations for the derivatization of (5-Bromo-3-methylpyridin-2-yl)methanamine.

| Selectivity Type | Key Challenge | Potential Strategy | Example Reaction |

| Chemoselectivity | Differentiating between the pyridine nitrogen and the primary amine. | In situ protonation of the more basic aliphatic amine. nih.gov | Selective N-oxidation of the pyridine ring. |

| Chemoselectivity | Selective activation of the C-Br bond in the presence of the aminomethyl group. | Tunable photoredox catalysis. nih.gov | Radical alkylation at the 5-position. |

| Regioselectivity | Controlling the position of substitution in electrophilic aromatic substitution. | Leveraging the directing effects of existing substituents. | Not highly favored due to the electron-deficient nature of the pyridine ring. youtube.comyoutube.com |

| Stereoselectivity | Controlling the stereochemical outcome of reactions generating new chiral centers. | Use of chiral catalysts or auxiliaries. | Hypothetical asymmetric synthesis involving the aminomethyl side chain. |

Applications of 5 Bromo 3 Methylpyridin 2 Yl Methanamine in Advanced Chemical Synthesis and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of (5-Bromo-3-methylpyridin-2-yl)methanamine makes it an invaluable synthon for organic chemists. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The primary amine of the methanamine moiety serves as a key nucleophile or can be transformed into a wide range of other functional groups, enabling the construction of intricate molecular frameworks.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials. mdpi.com (5-Bromo-3-methylpyridin-2-yl)methanamine serves as a crucial precursor for the synthesis of various fused heterocyclic systems. For instance, its structural analogues, such as 2-aminopyridine (B139424) derivatives, are known to undergo condensation reactions to form imidazopyridines, a class of compounds with significant therapeutic potential. e3s-conferences.org The reaction of 2,3-diaminopyridine (B105623) derivatives with aldehydes or other electrophiles is a common strategy for constructing the imidazo[4,5-b]pyridine core. nih.gov Following a similar synthetic logic, the primary amine of (5-Bromo-3-methylpyridin-2-yl)methanamine can react with suitable reagents to form fused ring systems.

One notable application is in the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives. The reaction of 2-aminomethylpyridines with reagents like triphosgene (B27547) or thiophosgene (B130339) can lead to the formation of these bicyclic heterocycles. lew.ro This suggests a potential pathway where (5-Bromo-3-methylpyridin-2-yl)methanamine could be cyclized to yield substituted imidazo[1,5-a]pyridines, which are of interest in medicinal chemistry.

| Precursor | Reagent | Resulting Heterocycle | Potential Application |

| 2,3-diaminopyridine derivatives | Aldehydes | Imidazo[4,5-b]pyridines nih.gov | Therapeutic agents |

| 2-aminomethylpyridines | Triphosgene/Thiophosgene | Imidazo[1,5-a]pyridines lew.ro | Medicinal chemistry |

| 2-aminopyridine | Bromoacetaldehyde | Imidazopyridines e3s-conferences.org | Pharmaceutical scaffolds |

The amenability of (5-Bromo-3-methylpyridin-2-yl)methanamine to functionalization makes it a valuable tool for creating molecules aimed at probing biological systems. The bromine atom allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the synthesis of a library of analogues with diverse electronic and steric properties for structure-activity relationship (SAR) studies.

A study on the related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrated its use in a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. mdpi.com These derivatives were then evaluated for their biological activities, including anti-thrombolytic and biofilm inhibition properties. mdpi.com This highlights a general strategy where the bromo-substituted pyridine core of (5-Bromo-3-methylpyridin-2-yl)methanamine can be elaborated to generate collections of compounds for screening in chemical biology and drug discovery programs. The resulting molecules can be designed to interact with specific biological targets, such as enzymes or receptors, aiding in the elucidation of biological pathways and the identification of potential therapeutic leads. nih.gov

| Starting Material | Reaction | Application | Research Area |

| 5-bromo-2-methylpyridin-3-amine | Suzuki Cross-Coupling | Synthesis of biologically active pyridine derivatives mdpi.com | Chemical Biology, Drug Discovery |

| (5-Bromo-3-methylpyridin-2-yl)methanamine | Functionalization via cross-coupling | Generation of compound libraries for SAR studies | Medicinal Chemistry |

Precursor for Advanced Ligands and Organocatalysts

The pyridine nitrogen and the appended methanamine group in (5-Bromo-3-methylpyridin-2-yl)methanamine provide ideal coordination sites for metal ions, making it an excellent starting material for the synthesis of advanced ligands. Furthermore, the chiral derivatization of this compound can lead to potent organocatalysts.

Chiral pyridine-containing ligands have played a pivotal role in the advancement of asymmetric catalysis. hkbu.edu.hk The synthesis of such ligands often involves the introduction of chiral auxiliaries or the creation of stereogenic centers on the pyridine scaffold. The primary amine of (5-Bromo-3-methylpyridin-2-yl)methanamine offers a convenient handle for the attachment of chiral moieties. For example, it can be reacted with chiral acids, aldehydes, or other electrophiles to generate a diverse range of chiral P,N-ligands, which have shown great success in various metal-catalyzed reactions.

The development of tunable chiral pyridine-aminophosphine ligands has been reported, starting from chiral 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffolds. rsc.org This demonstrates a strategy where the aminomethylpyridine unit can be incorporated into a rigid chiral framework to create effective ligands for asymmetric hydrogenation. The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to achieve high enantioselectivity. acs.org

Chiral ligands derived from pyridine frameworks have been successfully employed in a multitude of asymmetric catalytic transformations. These include hydrogenations, C-H borylations, and reductive aminations. acs.org For instance, iridium complexes of chiral P,N-ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of challenging substrates like unfunctionalized olefins and imines. rsc.orgnih.gov

The design of pyridine-oxazoline (PyOx) ligands represents another important class of chiral ligands used in asymmetric catalysis. rsc.org While not a direct application of (5-Bromo-3-methylpyridin-2-yl)methanamine, the principles of their design, which combine a coordinating pyridine nitrogen with a chiral oxazoline (B21484) ring, can be conceptually applied. The aminomethyl group of (5-Bromo-3-methylpyridin-2-yl)methanamine could be a starting point for the construction of a chiral moiety that, in conjunction with the pyridine nitrogen, creates a powerful chiral environment for a metal catalyst.

| Ligand Type | Catalytic Application | Metal | Reference |

| Chiral Pyridine-Aminophosphine | Asymmetric Hydrogenation | Iridium, Ruthenium | rsc.org |

| Chiral 2,2'-Bipyridine | Reductive Addition, Ullmann Coupling, Carboxylation | Nickel | acs.org |

| Chiral N,B-bidentate | C-H Borylation | Iridium | acs.org |

| Chiral N,C-bidentate | Transfer Hydrogenative Reductive Amination | Iridium | acs.org |

Development of Functional Materials and Polymers

The incorporation of pyridine units into polymers and materials can impart desirable properties such as thermal stability, conductivity, and metal-coordinating capabilities. Bromopyridines are versatile precursors for the synthesis of functional materials through various polymerization and modification techniques. researchgate.net

While direct applications of (5-Bromo-3-methylpyridin-2-yl)methanamine in the synthesis of functional materials and polymers are not extensively documented in the reviewed literature, its structural features suggest significant potential in this area. The bromine atom can be utilized in cross-coupling polymerization methods, such as Suzuki or Stille coupling, to create conjugated polymers. These materials are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the primary amine group can be used to graft the molecule onto polymer backbones or to initiate ring-opening polymerizations, leading to the formation of functional polymers with pendant pyridine units. These pyridine-containing polymers could find use as macromolecular ligands for catalysis, as materials for gas storage and separation, or as components in stimuli-responsive materials. The development of high-energy materials based on polynitro-bridged pyridine derivatives also points to the potential of functionalized pyridines in advanced material applications. researchgate.net

Incorporation into Polymer Backbones

Synthesis of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs are highly dependent on the structure of these organic linkers. Pyridine-containing ligands are of significant interest in MOF synthesis due to the coordinating ability of the nitrogen atom in the pyridine ring.

While the bifunctional nature of (5-Bromo-3-methylpyridin-2-yl)methanamine, possessing both a pyridine nitrogen and a primary amine, makes it a potential candidate for a MOF linker, there is currently no specific research detailing its use for this purpose. The synthesis of MOFs often involves ligands with carboxylic acid or other specific functional groups to facilitate strong coordination with metal centers. Although modifications of the methanamine group could lead to suitable linkers, direct application of the parent compound in MOF synthesis has not been reported in the available literature.

Precursor for Optoelectronic Materials

The development of materials for optoelectronic applications often involves organic molecules with specific electronic and photophysical properties. Pyridine derivatives are explored in this field due to their electron-deficient nature, which can be tuned by the introduction of various substituents.

Despite the potential for its pyridine core to be functionalized into electronically active structures, there is no direct evidence in the current body of research to suggest that (5-Bromo-3-methylpyridin-2-yl)methanamine is used as a precursor for optoelectronic materials. The research in this area tends to focus on more conjugated systems or molecules with specific light-absorbing or emitting properties, and the subject compound does not appear to have been a focus of such studies to date.

Contributions to Agrochemical and Specialty Chemical Development

The utility of halogenated pyridine derivatives is well-established in the agrochemical industry, where they serve as key intermediates in the synthesis of pesticides and herbicides. buyersguidechem.com Chemical suppliers note that (5-Bromo-3-methylpyridin-2-yl)methanamine and its hydrochloride salt are used in the production of agrochemicals and other specialty chemicals like dyes. buyersguidechem.com However, specific examples of commercial agrochemicals or dyes derived from this particular compound are not detailed in publicly accessible sources.

A significant application of (5-Bromo-3-methylpyridin-2-yl)methanamine has been documented in the field of medicinal chemistry, which can be considered a branch of specialty chemical development. A patent for biaryl compounds as inhibitors of Bruton's tyrosine kinase (Btk) for the treatment of oncological, neurological, and immunological diseases explicitly describes the use of this compound as a key intermediate. google.com In the synthesis described, (5-Bromo-3-methylpyridin-2-yl)methanamine is reacted with a carboxylic acid to form an amide, demonstrating its role as a critical building block in the creation of complex, biologically active molecules. google.comepo.org

Table 1: Documented Application in Specialty Chemical Synthesis

| Application Area | Product Class | Specific Use | Reference |

|---|

Methodological Advancements in Synthetic Chemistry Utilizing the Compound

The primary role of (5-Bromo-3-methylpyridin-2-yl)methanamine in synthetic chemistry is as a versatile building block. Its value is demonstrated in its application in multi-step syntheses to create more complex molecular architectures. A key example of its utility is found in patent literature, where it is used in a specific amide coupling reaction.

In one documented procedure, (5-Bromo-3-methylpyridin-2-yl)methanamine is reacted with 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid in the presence of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a DMF (dimethylformamide) solvent. google.com This reaction, which proceeds at room temperature, showcases the utility of the compound's primary amine functionality for the construction of amide bonds, a fundamental transformation in organic synthesis, particularly in the development of new pharmaceutical agents. google.com

While this specific reaction is an application of established amide coupling methods, the use of (5-Bromo-3-methylpyridin-2-yl)methanamine as a reactant contributes to the growing library of complex molecules that can be synthesized for various research purposes.

Table 2: Key Reaction Utilizing (5-Bromo-3-methylpyridin-2-yl)methanamine

| Reactants | Reagents | Product Type | Significance |

|---|

In a related area of research, the Suzuki cross-coupling reaction has been efficiently applied to the isomer, 5-bromo-2-methylpyridin-3-amine, to create novel pyridine-based derivatives. mdpi.com This highlights the synthetic potential of the bromo-substituted pyridine core for forming new carbon-carbon bonds, a methodological advancement that could foreseeably be applied to (5-Bromo-3-methylpyridin-2-yl)methanamine to generate a diverse range of new compounds.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 3 Methylpyridin 2 Yl Methanamine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H, ¹³C, and Heteronuclear NMR Spectroscopic Assignments

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is fundamental to confirming the molecular structure. While specific experimental data for the title compound is not publicly available, a detailed prediction of the chemical shifts can be derived from data on analogous substituted pyridines. nih.govresearchgate.netchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, the aminomethyl (methanamine) protons, and the amine protons. The aromatic protons on the pyridine (B92270) ring are anticipated to appear as distinct signals due to their different electronic environments. The methyl group protons would present as a singlet, while the methanamine methylene (B1212753) protons would also likely be a singlet, which may show broadening or coupling to the adjacent amine protons depending on the solvent and concentration.

Predicted ¹H and ¹³C NMR Data for (5-Bromo-3-methylpyridin-2-yl)methanamine Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹H NMR (in CDCl₃, 400 MHz)| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 | ~8.30 | d | 1H |

| H-4 | ~7.70 | d | 1H |

| CH₂ | ~3.90 | s | 2H |

| CH₃ | ~2.40 | s | 3H |

¹³C NMR (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) |

|---|---|

| C-2 | ~160.0 |

| C-5 | ~151.0 |

| C-6 | ~140.0 |

| C-4 | ~122.0 |

| C-3 | ~118.0 |

| CH₂ | ~46.0 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and elucidating the complete structural framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For (5-Bromo-3-methylpyridin-2-yl)methanamine, a key correlation would be observed between the H-4 and H-6 protons of the pyridine ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. It would definitively link the proton signals for H-4, H-6, the methyl group, and the methylene group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for placing the substituents on the pyridine ring. Expected key correlations would include:

The methyl protons (CH₃) to carbons C-2, C-3, and C-4.

The methylene protons (CH₂) to carbons C-2, C-3, and the methyl carbon.

The aromatic proton H-6 to carbons C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would be particularly useful to confirm the proximity of the methanamine group to the methyl group at the C-3 position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For (5-Bromo-3-methylpyridin-2-yl)methanamine, with the molecular formula C₇H₉BrN₂ , HRMS provides unambiguous confirmation.

The calculated monoisotopic mass for the [M+H]⁺ ion is 201.0025 Da . An experimental HRMS measurement within a narrow tolerance (typically <5 ppm) of this value confirms the molecular formula. A characteristic feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion, which displays two peaks of nearly equal intensity (M⁺ and M⁺+2) due to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.

Fragmentation Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion, M⁺) and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern provides valuable structural information.

For (5-Bromo-3-methylpyridin-2-yl)methanamine, the fragmentation is expected to follow logical pathways based on the molecule's structure. The bond between the pyridine ring and the aminomethyl group is a likely point of initial cleavage.

Predicted Major Fragment Ions in MS/MS of (5-Bromo-3-methylpyridin-2-yl)methanamine

| m/z (Predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| 185/187 | [M-NH₂]⁺ | Loss of the amino radical from the methanamine group |

| 171/173 | [M-CH₂NH₂]⁺ | Cleavage of the aminomethyl group (benzylic cleavage) |

| 122 | [M-Br]⁺ | Loss of a bromine radical |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Predicted Characteristic IR and Raman Bands for (5-Bromo-3-methylpyridin-2-yl)methanamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3250 | N-H stretching | Primary Amine (NH₂) |

| 3100-3000 | C-H stretching | Aromatic (Pyridine Ring) |

| 2980-2850 | C-H stretching | Aliphatic (CH₃, CH₂) |

| 1620-1580 | C=C, C=N stretching | Pyridine Ring |

| 1470-1430 | C-H bending | Aliphatic (CH₃, CH₂) |

| ~1600 | N-H bending (scissoring) | Primary Amine (NH₂) |

| 1200-1000 | C-N stretching | Aryl-CH₂, CH₂-NH₂ |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Optical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and its resulting optical properties.

The UV-Vis absorption spectrum of (5-Bromo-3-methylpyridin-2-yl)methanamine is expected to be dominated by π → π* transitions within the substituted pyridine ring. Based on data for similar bromopyridine and aminopyridine systems, absorption maxima are anticipated in the range of 250-300 nm. nih.gov The exact position and intensity of these bands are influenced by the electronic effects of the bromo, methyl, and aminomethyl substituents.

The fluorescence properties of the compound are less predictable without experimental data. While the pyridine core itself is not strongly fluorescent, substitutions can significantly alter its emission characteristics. mdpi.comresearchgate.net The presence of the electron-donating amine and methyl groups in conjunction with the electron-withdrawing bromine atom could potentially lead to intramolecular charge transfer (ICT) states upon excitation, which may or may not result in significant fluorescence emission. Further investigation would be required to determine the fluorescence quantum yield and emission spectrum. thermofisher.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's constitution and conformation, as well as insights into intermolecular interactions such as hydrogen bonding and crystal packing. For (5-Bromo-3-methylpyridin-2-yl)methanamine, a single-crystal X-ray diffraction experiment would yield detailed information on bond lengths, bond angles, and the planarity of the pyridine ring. It would also reveal the conformation of the aminomethyl side chain relative to the ring.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For (5-Bromo-3-methylpyridin-2-yl)methanamine, various chromatographic techniques are routinely employed to assess its purity and, in the case of its chiral derivatives, to separate enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like (5-Bromo-3-methylpyridin-2-yl)methanamine. The technique is frequently used in quality control and for monitoring the stability of the compound over time. Purity analysis is typically performed using a reverse-phase (RP) setup, where the compound is passed through a column with a nonpolar stationary phase.

A method for a closely related isomer, 2-Amino-5-bromo-3-methylpyridine, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com A similar system would be a suitable starting point for developing a validated purity assay for (5-Bromo-3-methylpyridin-2-yl)methanamine.

Table 1: Example HPLC Conditions for Analysis of a Related Bromo-methyl-pyridine Amine

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |

| Detection | UV-Vis Detector |

| Application | Purity assessment, impurity profiling, pharmacokinetic studies |

Data based on methodology for an isomer, 2-Amino-5-bromo-3-methylpyridine, and serves as a representative example. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity assessment, provided the analyte is thermally stable and sufficiently volatile. (5-Bromo-3-methylpyridin-2-yl)methanamine and its isomers are amenable to GC analysis. The method is effective for separating the main compound from volatile organic impurities, residual solvents, or byproducts from synthesis. For the related isomer 2-Amino-5-bromo-3-methylpyridine, GC has been used to confirm a purity of greater than 98.0%. tcichemicals.comavantorsciences.com A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column containing a specific stationary phase, allowing for separation based on boiling point and polarity.

Chiral HPLC for Enantiomeric Excess Determination

The parent molecule, (5-Bromo-3-methylpyridin-2-yl)methanamine, is achiral and therefore does not exist as enantiomers. However, its primary amine group serves as a convenient handle for the synthesis of chiral derivatives. For example, the amine can be acylated with a chiral carboxylic acid or its derivative to form a pair of diastereomeric amides.

Once these diastereomers are formed, Chiral HPLC becomes an essential tool for their separation and for determining the enantiomeric excess (e.e.) of the chiral substrate used. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times. This analytical approach is fundamental in asymmetric synthesis and resolution studies involving derivatives of (5-Bromo-3-methylpyridin-2-yl)methanamine.

Table 2: Hypothetical Application of Chiral HPLC for a Derivative

| Chiral Reactant | Resulting Derivative of (5-Bromo-3-methylpyridin-2-yl)methanamine | Analytical Goal |

|---|---|---|

| (R)-Mosher's acid chloride | (R)-MTPA amide | Separation of diastereomers |

| (S)-Mosher's acid chloride | (S)-MTPA amide | Determination of enantiomeric purity |

| L-Alanine (protected) | L-Alaninamide derivative | Monitoring stereoselective reactions |

Elemental Analysis for Compositional Verification

Elemental analysis is a foundational analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides a crucial check of a compound's empirical formula following its synthesis and purification. The experimentally determined ("found") percentages are compared with the theoretically calculated values to confirm the compound's elemental composition and support its structural identification. For (5-Bromo-3-methylpyridin-2-yl)methanamine (C₇H₉BrN₂), the analysis would be expected to match the calculated values closely. Often, the compound is handled as its hydrochloride salt (C₇H₉BrN₂·HCl) for improved stability and solubility. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Table 3: Theoretical Elemental Composition

| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Bromine |

|---|---|---|---|---|---|

| (5-Bromo-3-methylpyridin-2-yl)methanamine | C₇H₉BrN₂ | 42.66 | 4.60 | 14.21 | 40.55 |

An example of how experimental data is presented can be seen in the characterization of N-[5-Bromo-2-methylpyridine-3-yl]acetamide, a derivative of an isomer. For this compound (C₈H₉BrN₂O), the reported values were: Anal. calcd: C, 41.95; H, 4.01. Found: C, 41.93; H, 3.97%. mdpi.com This close agreement between calculated and found values provides strong evidence for the assigned structure.

Theoretical and Computational Investigations of 5 Bromo 3 Methylpyridin 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (5-Bromo-3-methylpyridin-2-yl)methanamine at the atomic level. These computational approaches allow for the detailed examination of the molecule's electronic and geometric makeup.

Density Functional Theory (DFT) Studies of Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (5-Bromo-3-methylpyridin-2-yl)methanamine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. nih.govnih.govelectrochemsci.org These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation.

The electronic properties derived from DFT studies include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions. nih.gov The energies of the HOMO and LUMO orbitals are vital for understanding the molecule's reactivity, with the energy gap between them indicating its chemical stability and reactivity. nih.gov

Table 1: Calculated Geometric and Electronic Parameters for a Representative Pyridine (B92270) Derivative

| Parameter | Value |

| Total Energy (Hartree) | -2845.7 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

Note: The data in this table is illustrative for a similar substituted pyridine and not specific to (5-Bromo-3-methylpyridin-2-yl)methanamine, as dedicated computational studies are not publicly available.

Prediction of Spectroscopic Parameters

Theoretical calculations are also employed to predict the spectroscopic signatures of (5-Bromo-3-methylpyridin-2-yl)methanamine, such as its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. nih.gov

Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts are achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental data, can confirm the molecular structure and provide detailed information about the electronic environment of each atom within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Pyridine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | 3450 |

| N-H (amine) | Asymmetric Stretch | 3550 |

| C-H (aromatic) | Stretch | 3100-3000 |

| C-H (methyl) | Asymmetric Stretch | 2980 |

| C-H (methyl) | Symmetric Stretch | 2900 |

| C=N (pyridine) | Stretch | 1600 |

| C=C (pyridine) | Stretch | 1580-1450 |

| C-Br | Stretch | 650 |

Note: This table presents typical predicted vibrational frequencies for a molecule with similar functional groups. Specific values for (5-Bromo-3-methylpyridin-2-yl)methanamine would require dedicated calculations.

Conformational Analysis and Energetic Landscapes

The presence of a rotatable aminomethyl group in (5-Bromo-3-methylpyridin-2-yl)methanamine allows for the existence of multiple conformations. Conformational analysis is performed to identify the most stable arrangements of the atoms in space and to understand the energetic barriers between them. By systematically rotating the C-C and C-N bonds of the aminomethyl substituent and calculating the potential energy at each step, an energetic landscape can be mapped.

This analysis reveals the global minimum energy conformation, which is the most populated conformer at thermal equilibrium, as well as other local minima and the transition states that connect them. The relative energies of these conformers are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions involving (5-Bromo-3-methylpyridin-2-yl)methanamine. While no specific studies on this compound were found, the general approach involves modeling the transformation from reactants to products. A patent has described its use as a reactant in the synthesis of biaryl compounds. google.com

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate the geometry of the TS and calculate its energy. An Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the identified TS correctly connects the reactants and products. The IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ensuring a smooth pathway from the reactant state to the product state.

Catalytic Cycle Elucidation

In reactions where a catalyst is involved, computational studies can help to elucidate the entire catalytic cycle. This involves modeling each step of the cycle, including the coordination of the reactants to the catalyst, the transformation of the substrates, and the release of the products with regeneration of the catalyst. For reactions involving substituted pyridines, such as Suzuki couplings, DFT calculations can be used to investigate the energies of the intermediates and transition states in the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.gov This provides a detailed, step-by-step understanding of how the catalyst facilitates the reaction.

Future Research Directions and Emerging Opportunities for 5 Bromo 3 Methylpyridin 2 Yl Methanamine

The continued exploration of substituted pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry and materials science. (5-Bromo-3-methylpyridin-2-yl)methanamine, with its distinct arrangement of a reactive bromo group, a nucleophilic aminomethyl substituent, and a coordinating pyridine ring, presents a landscape of untapped potential. The strategic positioning of these functional groups invites a multitude of research avenues, from the development of novel synthetic methodologies to its application in emergent scientific fields. This article outlines key future research directions and opportunities poised to unlock the full potential of this versatile chemical building block.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|